ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2 and 3. The thiazole ring at position 2 is functionalized with an amide group linked to a 4-oxo-4H-chromene moiety, while position 5 carries an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-3-23-16(22)14-9(2)18-17(25-14)19-15(21)13-8-11(20)10-6-4-5-7-12(10)24-13/h4-8H,3H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAGUAGQWQAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea under reflux conditions.
Amidation and Esterification: The final steps involve the amidation of the chromene derivative with the thiazole derivative, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate has been investigated for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer. Its structural components are believed to contribute to anti-inflammatory and anticancer activities, making it a valuable candidate in drug discovery.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer progression was highlighted, suggesting its potential as a lead compound for further development.
Natural Product Synthesis
The compound serves as a precursor in the synthesis of various natural products and derivatives. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Example: Synthesis of Coumarin Derivatives
Research has shown that this compound can be utilized in synthesizing coumarin derivatives with enhanced biological activities. These derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against both bacterial and fungal strains.
Antimicrobial Applications
The antimicrobial potential of this compound has been explored extensively. Studies indicate that this compound exhibits activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.
Data Table: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | MRSA | 32 µg/mL | |
| This compound | Candida albicans | 16 µg/mL |
Fluorescent Dyes
Due to its structural properties, this compound is also employed in the development of fluorescent dyes for biological imaging. These dyes enhance visualization in cellular studies and are crucial for understanding complex biological processes.
Polymer Chemistry
This compound finds applications in polymer chemistry where it is used to create polymers with specific functional properties. Its incorporation into polymer matrices can modify material characteristics, leading to advancements in materials science.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chromene and thiazole rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Substituent Variations at Position 2 of the Thiazole Ring
The substituent at position 2 significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated based on structural similarity.
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in C₁₄H₁₂F₃NO₂S increases electrophilicity and metabolic stability, making it suitable for hydrophobic environments .
- Heterocyclic Substituents : Pyridinyl (C₁₂H₁₂N₂O₂S) and pyrrolidinyl (C₁₁H₁₄N₂O₃S) groups enhance solubility and target binding via π-π or hydrogen-bond interactions .
Physicochemical and Spectral Characterization
- Melting Points : Trifluoromethylphenyl-substituted thiazoles exhibit higher melting points (87–89°C) compared to pyridinyl analogs, reflecting stronger intermolecular forces .
- Spectral Data : Isoxazolyliden-substituted thiazoles (e.g., compound 6b in ) show distinct IR peaks at 1753 cm⁻¹ (carbonyl) and 1563 cm⁻¹ (C=N), with NMR confirming aromatic proton environments .
Biological Activity
Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological activity, including its cytotoxic effects, antimicrobial properties, and structural characteristics that contribute to its efficacy.
Chemical Structure and Synthesis
The compound features a complex structure that combines thiazole and chromene moieties. The synthesis typically involves the reaction of 4-oxo-4H-chromene derivatives with thiazole-containing reagents, which can be achieved through various methods including condensation reactions and cyclization techniques. The synthetic pathways often yield derivatives with varied biological activities depending on the substituents on the chromene and thiazole rings .
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against prostate cancer cell lines PC3 and DU145.
- IC50 Values : The IC50 values for the compound were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in some cases .
| Cell Line | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| PC3 | 26.43 ± 2.1 | Doxorubicin |
| DU145 | 41.85 ± 7.8 | Doxorubicin |
The mechanism of action appears to involve induction of apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives of this compound ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : The compound also inhibited biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Methyl Substituent : The presence of a methyl group at position 4 on the phenyl ring has been correlated with increased activity.
- Amido Group : Enhances interaction with biological targets, contributing to the overall efficacy .
Case Studies
Several case studies have illustrated the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines : A comprehensive study evaluated various derivatives against multiple cancer cell lines, revealing that modifications in the thiazole and chromene rings significantly affected their cytotoxicity.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, demonstrating that specific structural changes could enhance activity against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation, amidation, and esterification. For example, thiazole ring formation often utilizes Hantzsch thiazole synthesis, where α-halo ketones react with thioamides. Reaction optimization includes adjusting catalysts (e.g., pyridine for amidation), solvent polarity (e.g., DMF or THF), and temperature control (e.g., reflux at 80–100°C). Yield improvements are achieved by monitoring intermediates via TLC and HPLC .
Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and thiazole methyl groups (δ 2.5–2.7 ppm). The chromene-4-oxo moiety appears as a singlet near δ 6.3 ppm .
- IR : Key peaks include ν(C=O) at ~1700–1750 cm⁻¹ (ester and chromenone), ν(N–H) at ~3180–3300 cm⁻¹ (amide), and ν(C–N) at ~1560 cm⁻¹ (thiazole) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical m/z values, while fragmentation patterns confirm substituent stability .
Q. What computational tools are used to predict physicochemical properties (e.g., solubility, logP) of this compound?
- Methodology : Software like Gaussian or ADF computes logP (octanol-water partition coefficient) via density functional theory (DFT). Solubility is estimated using COSMO-RS models, validated against experimental data (e.g., 0.97 g/L in water at 25°C) .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound, particularly regarding stereoelectronic effects of the chromene-thiazole linkage?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. SHELX software refines bond lengths and angles, revealing dihedral angles between thiazole and chromene rings (e.g., 72.14° in molecule A vs. 45.56° in molecule B), indicating conformational flexibility . Weak interactions (e.g., C–H⋯O) stabilize crystal packing .
Q. What strategies address contradictions in reported bioactivity data for thiazole-chromene hybrids, such as varying IC₅₀ values across assays?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).
- Data normalization : Compare IC₅₀ values against reference compounds (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Identify trends across studies; for example, electron-withdrawing substituents (e.g., -NO₂) enhance activity by modulating π-π stacking with target proteins .
Q. How do structural modifications (e.g., substituent variation at the 4-methyl or chromene-2-amido positions) influence pharmacokinetic properties?
- Methodology :
- SAR studies : Replace the ethyl ester with methyl or tert-butyl groups to assess metabolic stability (e.g., esterase resistance).
- In vitro assays : Measure hepatic microsomal clearance and plasma protein binding. For example, bulkier substituents (e.g., isobutoxy) reduce clearance by 30% but increase logP, impacting bioavailability .
Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-stacking) play in the compound’s solid-state stability and polymorph formation?
- Methodology : Thermal analysis (DSC/TGA) identifies polymorph transitions, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding ≈15%, van der Waals ≈60%). Co-crystallization with coformers (e.g., succinic acid) enhances stability .
Methodological Considerations
Q. How are SHELX programs applied in refining crystal structures of this compound, particularly for handling twinning or disordered regions?
- Methodology : SHELXL refines twinned data using HKLF5 format, with BASF parameters to model twin fractions. Disordered side chains (e.g., ethyl ester) are split into partial occupancy sites and restrained via SIMU/DELU commands .
Q. What chromatographic techniques (HPLC, LC-MS) are optimal for purity analysis, and how are column choices validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
